molecular formula C18H16FN3O3 B11492434 Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate

Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate

Cat. No.: B11492434
M. Wt: 341.3 g/mol
InChI Key: FULNMWSPOXNKOC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorophenyl group, an amino group, and a methoxy group attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 8-methoxy-1,7-naphthyridine, and ethyl chloroformate.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with 8-methoxy-1,7-naphthyridine under suitable conditions to form an intermediate compound.

    Esterification: The intermediate is then subjected to esterification using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them into amines or alcohols.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
  • Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
  • Ethyl 4-[(4-methylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate

Uniqueness

Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

ethyl 4-(4-fluoroanilino)-8-methoxy-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C18H16FN3O3/c1-3-25-18(23)14-10-21-16-13(8-9-20-17(16)24-2)15(14)22-12-6-4-11(19)5-7-12/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

FULNMWSPOXNKOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CN=C2OC

Origin of Product

United States

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